Cericlamine

Übersicht

Beschreibung

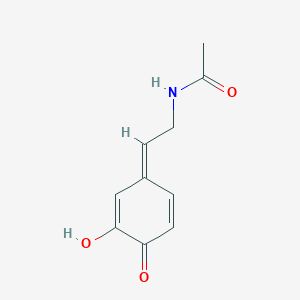

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. This compound was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Cericlamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Cericlamine has been primarily studied for its potential as an antidepressant. It functions as a selective serotonin reuptake inhibitor, which increases the levels of serotonin in the brain and helps alleviate symptoms of depression and anxiety . Additionally, this compound has been investigated for its effects on the sleep-wakefulness cycle and its potential to prevent serotonin depletion in the brain . Although it was not marketed, this compound’s research has contributed to the understanding of serotonin reuptake inhibitors and their role in treating mental health disorders.

Wirkmechanismus

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The primary molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft . By blocking SERT, this compound enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Cericlamine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition . Other similar compounds include chlorphentermine, which is a highly selective serotonin releasing agent, and phentermine, a stimulant used for weight loss . Compared to these compounds, this compound’s specific pharmacological profile and its discontinued development make it a unique subject of study in the field of antidepressants.

Eigenschaften

CAS-Nummer |

112922-55-1 |

|---|---|

Molekularformel |

C12H17Cl2NO |

Molekulargewicht |

262.17 g/mol |

IUPAC-Name |

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol |

InChI |

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3 |

InChI-Schlüssel |

FWYRGHMKHZXXQX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C |

Synonyme |

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol cericlamine JO 1017 JO-1017 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

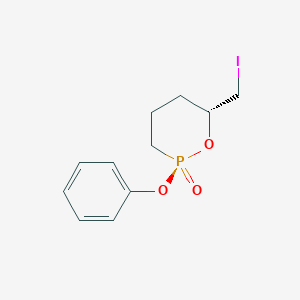

![(4R,4'R,5R,5'R)-2,2'-bis(4-Methoxyphenyl)-[4,4'-bi(1,3-dioxane)]-5,5'-diol](/img/structure/B54444.png)

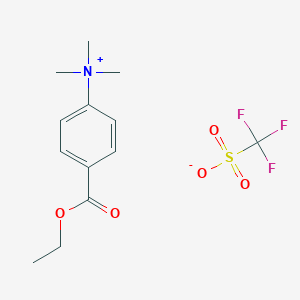

![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

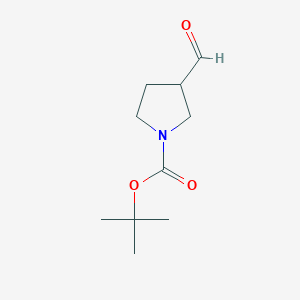

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

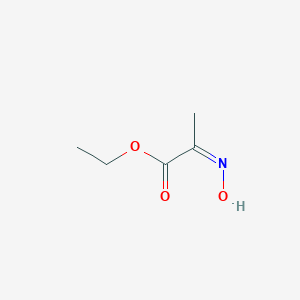

![(3R,7AS)-3-isopropyl-7a-methyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B54457.png)